molecular formula C8H10BrNO B8374895 2-Bromo-6-ethyl-3-methoxy-pyridine

2-Bromo-6-ethyl-3-methoxy-pyridine

Cat. No. B8374895
M. Wt: 216.07 g/mol
InChI Key: CRHJPQNDUORPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-ethyl-3-methoxy-pyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-ethyl-3-methoxy-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-ethyl-3-methoxy-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-6-ethyl-3-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-3-6-4-5-7(11-2)8(9)10-6/h4-5H,3H2,1-2H3

InChI Key

CRHJPQNDUORPNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorous tribromide (1.3 mL) was added to a solution of 2-bromo-6-ethyl-3-methoxy-pyridine 1-oxide (0.3 g, 1.3 mmol, from step 4 of example A(2)) dissolved in CH2Cl2 (10 mL). The reaction mixture was heated to 50° C. for 1 hour. After cooling to room temperature the mixture was poured into ice and made basic with 15% NaOH and extracted with CH2Cl2. The organic extracts were dried over Na2SO4 and concentrated to a clear oil (0.28 g, 99%). 1H NMR (400 MHz, CDCl3): δ 1.27 (t, J=7.6 Hz, 3 H), 2.76 (d, J=7.6 Hz, 2 H), 3.89 (s, 3 H), 7.06 (d, J=8.1 Hz, 1 H), 7.09 (d, J=8.1 Hz, 1 H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
2-bromo-6-ethyl-3-methoxy-pyridine 1-oxide
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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